molecular formula C17H17N3O4S B2858109 N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide CAS No. 2415512-21-7

N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide

Cat. No. B2858109
CAS RN: 2415512-21-7
M. Wt: 359.4
InChI Key: DCFVTVPCSDKZSF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an oxazole ring, a furan ring, and a thiophene ring. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole, furan, and thiophene rings. These rings are likely to contribute to the compound’s chemical reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds containing oxazole, furan, and thiophene rings are known to undergo a variety of chemical reactions. For example, oxazoles can react with acids to form 2-acyloxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings could impact its polarity, solubility, and stability .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many oxazole, furan, and thiophene derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-15(11(2)24-20-10)14-6-5-12(23-14)8-18-16(21)17(22)19-9-13-4-3-7-25-13/h3-7H,8-9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVTVPCSDKZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

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